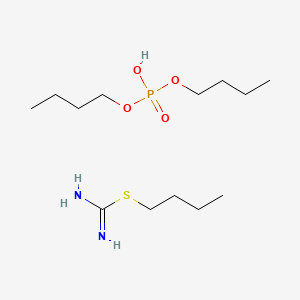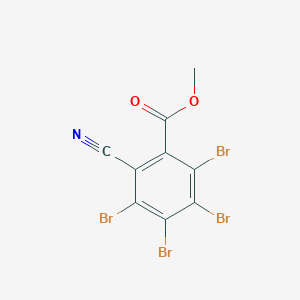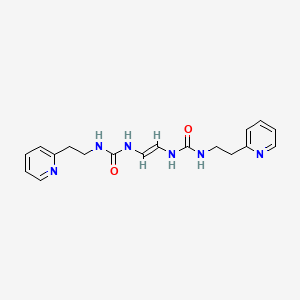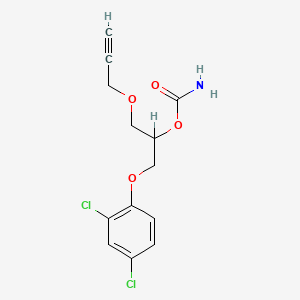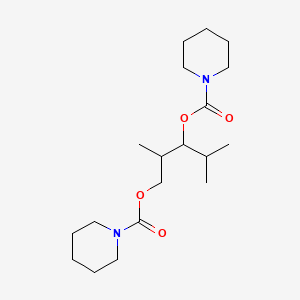
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate is a chemical compound with a molecular formula of C13H25NO2. It belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are often used in the synthesis of various drugs due to their versatile chemical properties .
Métodos De Preparación
The synthesis of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate typically involves the reaction of 2-methyl-2-propyltrimethylene with 1-piperidinecarboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Aplicaciones Científicas De Investigación
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-2-piperidinecarboxylate hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-Methyl-1-piperidinecarbothioamide: Another piperidine derivative with unique properties and uses in chemical synthesis and research.
Propiedades
Número CAS |
25649-05-2 |
|---|---|
Fórmula molecular |
C19H34N2O4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
[2,4-dimethyl-3-(piperidine-1-carbonyloxy)pentyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C19H34N2O4/c1-15(2)17(25-19(23)21-12-8-5-9-13-21)16(3)14-24-18(22)20-10-6-4-7-11-20/h15-17H,4-14H2,1-3H3 |
Clave InChI |
OJGJHBBTAYZTLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)COC(=O)N1CCCCC1)OC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


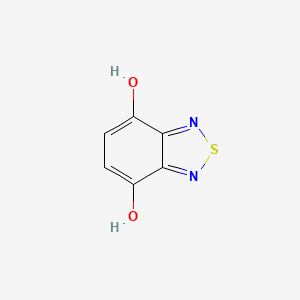

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
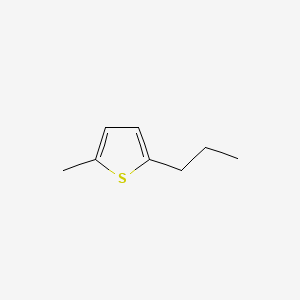

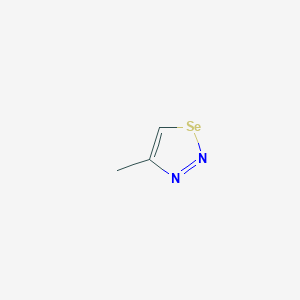
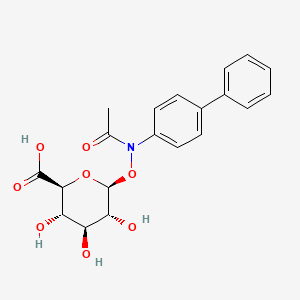

![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
